3-Penten-1-ol, (3E)-

Process Chemistry Purification Physical Property

3-Penten-1-ol, (3E)- (CAS 764-37-4), also known as trans-3-penten-1-ol or (E)-pent-3-en-1-ol, is a primary homoallylic alcohol with a trans-configured double bond at the 3-position. With a molecular formula of C5H10O and a molecular weight of 86.13 g/mol, it is a colorless liquid characterized by a boiling point of 119 °C at 760 mmHg and a density of 0.842 g/cm³.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 764-37-4
Cat. No. B1362849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-1-ol, (3E)-
CAS764-37-4
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC=CCCO
InChIInChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+
InChIKeyFSUXYWPILZJGCC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Penten-1-ol, (3E)- (CAS 764-37-4): A Stereodefined C5 Alkenol Building Block for Flavor and Fine Chemical Synthesis


3-Penten-1-ol, (3E)- (CAS 764-37-4), also known as trans-3-penten-1-ol or (E)-pent-3-en-1-ol, is a primary homoallylic alcohol with a trans-configured double bond at the 3-position [1]. With a molecular formula of C5H10O and a molecular weight of 86.13 g/mol, it is a colorless liquid characterized by a boiling point of 119 °C at 760 mmHg and a density of 0.842 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly valued for its ability to produce stereodefined derivatives for the flavor and fragrance industry, as well as in pharmaceutical research [1].

Why 3-Penten-1-ol, (3E)- Cannot Be Replaced by Its Isomers or Homologs Without Compromising Outcome


The specific (E)-stereochemistry and the position of the hydroxyl group in 3-Penten-1-ol, (3E)- dictate its physicochemical properties and reactivity, making it non-substitutable with its closest analogs. The (Z)-isomer (cis-3-penten-1-ol) exhibits a significantly higher boiling point (134-140 °C versus 119 °C) and a documented unpleasant odor, precluding its use in fragrance applications where the (E)-isomer provides a desirable green, fresh note . Positional isomers like 4-penten-1-ol and 2-penten-1-ol have different reactivities due to the altered location of the double bond relative to the hydroxyl group, leading to distinct metabolic pathways and synthetic outcomes. The quantitative evidence below details where these differences manifest in measurable, decision-critical parameters.

Quantitative Differentiation Guide for 3-Penten-1-ol, (3E)- Against Closest Analogs


Boiling Point Depression vs. (Z)-Isomer Enables Energy-Efficient Separation

The target (E)-isomer has a boiling point of 119 °C at 760 mmHg, which is 15 °C lower than the 134 °C reported for the (Z)-isomer (cis-3-penten-1-ol, CAS 764-38-5) . In an industrial distillation setting, this wider-than-expected boiling point gap for stereoisomers allows for more energy-efficient separation and higher purity recovery of the target compound from a mixed isomer feed.

Process Chemistry Purification Physical Property

Single Synthon for Stereodefined Flavor Compounds with Distinct Olfactory Profiles

The (E)-3-penten-1-ol serves as a common, versatile precursor for the divergent synthesis of both cis- and trans-2-methyltetrahydrofuran-3-thiol acetates, which are high-value flavor compounds (FEMA 4686) [1]. Using this single starting material, the trans-thiol acetate was obtained with a 59% yield via H2O2/HCOOH epoxidation, while the cis-isomer was synthesized through a KMnO4 oxidation pathway. The resulting products exhibit distinct olfactory profiles: the cis-isomer presents a 'meaty aroma with a Chinese broccoli note' which is stronger, while the trans-isomer has a 'meaty aroma with pickled potherb mustard note' [1].

Flavor Chemistry Stereoselective Synthesis Olfactory Science

Organoleptic Superiority: Grassy, Green-Fresh Note vs. Unpleasant Odor of (Z)-Isomer

The (E)-isomer is described as an odor standard with a 'grassy, green-fresh smell' and has been identified in Parmigiano Reggiano cheese . In stark contrast, the (Z)-isomer (cis-3-penten-1-ol) is documented as having 'an unpleasant odor' [1]. This qualitative organoleptic difference is decisive for formulators, as the (Z)-isomer is explicitly recommended 'not for fragrance use' [1].

Fragrance Chemistry Organoleptic Analysis Sensory Science

Primary Alcohol Functionality Enables Selective Derivatization vs. Secondary Alcohol 1-Penten-3-ol

As a primary alcohol, (E)-3-penten-1-ol exhibits typical reactivity such as oxidation to an aldehyde/carboxylic acid or esterification, which occur under milder conditions and with greater selectivity compared to the secondary alcohol 1-penten-3-ol (CAS 616-25-1) [1]. 1-Penten-3-ol, with its significantly lower boiling point of 114-115 °C and a density of 0.839 g/mL , oxidizes to a ketone, offering a different synthetic trajectory.

Organic Synthesis Chemoselectivity Derivatization

High-Value Application Scenarios for 3-Penten-1-ol, (3E)- Based on Differential Evidence


Stereoselective Synthesis of Meat Flavor Components

In flavor chemistry, (E)-3-penten-1-ol is the documented starting material for synthesizing both trans- and cis-2-methyltetrahydrofuran-3-thiol acetates, each possessing distinct meaty aroma profiles. As demonstrated by Dai et al. (2014), the trans-isomer can be obtained in a 59% yield, while the cis-isomer, which has a stronger aroma, is produced via a different oxidation pathway [1]. Procurement is essential for flavor houses aiming to produce these FEMA GRAS-listed (FEMA 4686) compounds with control over stereochemical purity and olfactory output.

Green-Fresh Fragrance Formulation

The (E)-isomer's validated 'grassy, green-fresh' olfactory profile makes it a precision ingredient for high-end perfumery and personal care products [1]. In contrast, the (Z)-isomer is unsuitable due to its documented 'unpleasant odor' and explicit industry recommendation against fragrance use [2]. This evidence directs fragrance formulators to specify only the (3E)- isomer to guarantee the desired scent profile and avoid batch rejection.

Energy-Optimized Purification of Stereochemically Pure Alkenols

For chemical engineers designing purification processes, the 15 °C boiling point advantage of (E)-3-penten-1-ol over its (Z)-stereoisomer translates directly into lower operational costs and higher throughput in fractional distillation columns [1][2]. The procurement specification for the (E)-isomer over a mixed isomer feed is justified by a calculated reduction in energy duty for the distillation step.

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